Validated RP-HPLC Method for Simultaneous Quantification of Emtricitabine S-oxide in a Fixed-Dose Combination Tablet
In a validated RP-HPLC method for a triple-drug combination (Emtricitabine, Tenofovir Alafenamide, Dolutegravir), Emtricitabine S-oxide (Emtricitabine Impurity-A) was quantified alongside the parent drug and another impurity. The method established a linear calibration range for Emtricitabine S-oxide from 0.125 to 7.500 µg/mL with a correlation coefficient (R²) of ≥0.998 [1].
| Evidence Dimension | Linearity of Analytical Method (Calibration Range and Correlation) |
|---|---|
| Target Compound Data | Linearity range: 0.125 - 7.500 µg/mL; R² ≥ 0.998 |
| Comparator Or Baseline | Tenofovir (S)-propanol (Tenofovir impurity-A) in the same analytical run |
| Quantified Difference | Linearity range: 0.125 - 7.500 µg/mL; R² ≥ 0.998 for both analytes in the same method |
| Conditions | RP-HPLC on Inertsil ODS C18 column, mobile phase: 0.5 M phosphate buffer (pH 4.5) and acetonitrile (80:20), flow rate 1.0 mL/min, detection at 260 nm. |
Why This Matters
This demonstrates the compound's suitability as a well-resolved and accurately quantifiable impurity in complex formulations, a key requirement for QC release and stability studies of combination HIV therapies.
- [1] Patel, H., Patel, N., Shah, P., & Gajera, R. (2021). Development and Validation of RP-HPLC Method for Simultaneous Determination of Related Substances Present in the Pharmaceutical Dosage Form of Emtricitabine, Tenofovir Alafenamide and Dolutegravir. Journal of Pharmaceutical Research International. View Source
